Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-
Description
The compound Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is a ketone derivative featuring two heterocyclic substituents:
Properties
Molecular Formula |
C12H8BrN3O2 |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15) |
InChI Key |
OFLYPOXCCFCOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine: This can be achieved through the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of 5-methyl-3-isoxazole: This involves the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the two heterocyclic moieties using a suitable coupling agent like palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms with hydrogen addition.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Pharmacological Applications
The unique structural features of Methanone derivatives make them valuable in drug design. The following are key areas where this compound has shown promise:
Anticancer Activity
Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing potent inhibition of tumor growth. Studies suggest that these compounds may act by targeting specific kinases involved in cancer progression.
Antimicrobial Properties
The isoxazole ring in combination with pyrrolopyridine has been linked to antimicrobial activities. Compounds derived from this scaffold have shown efficacy against bacterial strains, including resistant forms, suggesting their potential as new antibiotics.
Anti-inflammatory Effects
Methanone derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the applications of Methanone derivatives:
- A study published in Frontiers in Chemistry explored the synthesis of pyridinone-based inhibitors showing promising results against various targets, including kinases involved in cancer pathways .
- Another research article discussed the synthesis of isoxazolones and their application as building blocks for bioactive molecules, emphasizing their role in drug discovery .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor binding sites . The pathways involved can include signal transduction pathways such as the FGFR signaling pathway, which is crucial in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related methanones, focusing on substituents and key properties:
| Compound Name | Substituent R1 | Substituent R2 | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl | 5-Methyl-3-isoxazolyl | C₁₄H₁₀BrN₃O₂ | Inferred: Moderate solubility in polar solvents due to isoxazole; potential kinase inhibition | — |
| (5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-fluorophenyl)methanone (6b) | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl | 4-Fluorophenyl | C₁₅H₉BrFN₂O | MP: Not reported; synthesized via AlCl₃-mediated Friedel-Crafts acylation . | |
| Bis(5-bromo-1-methyl-1H-indol-3-yl)methanone (4d) | 5-Bromo-1-methyl-1H-indol-3-yl | 5-Bromo-1-methyl-1H-indol-3-yl | C₁₉H₁₄Br₂N₂O | MP: ~250–252°C; FTIR: 1685 cm⁻¹ (C=O); HRMS: m/z 495.93 [M+H]+ . | |
| (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl | 3-Amino-2,6-difluorophenyl | C₁₅H₉BrF₂N₃O | Inferred: Enhanced solubility due to amino group; potential for hydrogen bonding . | |
| 6-{[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]amino}-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanone | 6-Amino-substituted pyrrolopyridinyl | Morpholin-4-yl | C₂₃H₂₃FN₆O₂ | Crystal structure resolved (2.455 Å); binds ALK tyrosine kinase . |
Key Observations:
- Electronic Effects : The isoxazole ring in the target compound (electron-deficient) may reduce electron density at the ketone compared to phenyl or morpholine substituents, altering reactivity .
- Solubility : Polar substituents (e.g., morpholine in ) enhance aqueous solubility, whereas brominated aryl groups (e.g., ) reduce it.
- Synthetic Routes: Friedel-Crafts acylation (AlCl₃ in DCM) is a common method for analogous methanones , suggesting feasibility for the target compound.
Spectral Data and Characterization
Notes
Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the evidence; inferences rely on structural analogs.
Contradictions : Variations in substituents (e.g., fluorophenyl vs. isoxazolyl) lead to divergent properties, complicating direct comparisons.
Synthetic Feasibility : AlCl₃-mediated acylation or Suzuki coupling (for boronic acid derivatives ) are viable routes for future synthesis.
Biological Activity
Methanone, specifically the compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- , is a derivative of pyrrolo[2,3-b]pyridine and isoxazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
Research indicates that compounds featuring the pyrrolo[2,3-b]pyridine scaffold exhibit significant activity against various targets in cancer therapy. Specifically, they are known to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
FGFR Inhibition
In a study focusing on pyrrolo[2,3-b]pyridine derivatives, the compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Notably, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . These findings suggest that similar derivatives could be effective in treating cancers associated with aberrant FGFR signaling.
Anticancer Properties
The compound's anticancer properties have been explored through various in vitro studies. For instance:
- Cell Proliferation : The compound inhibited the proliferation of breast cancer cell lines (4T1 cells) and induced apoptosis.
- Migration and Invasion : It was also found to significantly reduce the migration and invasion capabilities of these cells .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of related compounds indicate substantial cytotoxicity against several cancer cell lines. For example:
- Cytotoxicity against Osteosarcoma : A related compound containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine structure demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Case Studies
| Study Reference | Compound Studied | Target | IC50 Value | Effect |
|---|---|---|---|---|
| 4h (Pyrrolo derivative) | FGFR1 | 7 nM | Inhibitory | |
| 5-Bromo-7-azaindole | Osteosarcoma | N/A | Cytotoxic | |
| Pyrazolo derivatives | CDK2 | 0.36 µM | Antiproliferative |
Therapeutic Applications
The biological activity of Methanone suggests potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)methanone, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using brominated pyrrolopyridine and substituted isoxazole precursors. For example, analogous methanone derivatives (e.g., bis-indolyl methanones) are synthesized using Ullmann or Suzuki-Miyaura coupling reactions under palladium catalysis . Key challenges include controlling regioselectivity during bromination and ensuring stability of the isoxazole ring under acidic/basic conditions. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The -NMR spectrum should show distinct peaks for the pyrrolopyridine’s NH proton (δ 10–12 ppm, broad singlet) and the isoxazole’s methyl group (δ 2.2–2.5 ppm, singlet). -NMR will confirm the ketone carbonyl (δ 190–200 ppm) .
- FTIR : Key absorptions include C=O stretch (~1680 cm), C-Br stretch (550–650 cm), and isoxazole ring vibrations (~1600 cm) .
- HRMS : A molecular ion peak matching the exact mass (e.g., calculated for : ~366.01) with isotopic patterns consistent with bromine (1:1 ratio for :) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic heterocycles. Stability studies indicate decomposition above 150°C, with sensitivity to strong acids/bases (e.g., hydrolysis of the isoxazole ring). Storage at −20°C under inert atmosphere (N) in amber vials is recommended to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the geometry and predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group). Molecular docking against targets like kinases or antimicrobial enzymes (e.g., DNA gyrase) can be performed using AutoDock Vina. For example, similar pyrrolopyridine derivatives show binding affinity to bacterial topoisomerases, as validated by MIC values against E. coli and S. aureus .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability). Strategies include:
- Metabolic Stability Assays : Microsomal incubation (human/rat liver microsomes) to identify rapid clearance pathways .
- Prodrug Design : Masking the ketone group as an oxime or acetyloxime to enhance membrane permeability .
- Formulation Optimization : Encapsulation in liposomes or cyclodextrin complexes to improve solubility and target delivery .
Q. How does substitution at the 5-bromo position (e.g., replacing Br with aryl/heteroaryl groups) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that replacing Br with electron-rich groups (e.g., phenyl, biphenyl) enhances antimicrobial activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL for P. aeruginosa). Conversely, electron-withdrawing groups (e.g., nitro) reduce potency due to decreased nucleophilic aromatic substitution feasibility .
Q. What crystallographic techniques validate the compound’s solid-state structure, and how does crystal packing influence its properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths/angles and intermolecular interactions. For example, a related methanone derivative (5-methyl-3-phenyl-pyrazole-isoxazole methanone) forms hydrogen bonds between the ketone oxygen and adjacent NH groups, stabilizing a planar conformation critical for π-π stacking in enzyme binding pockets .
Data Analysis and Experimental Design
Q. How to interpret conflicting NMR data between synthetic batches (e.g., unexpected splitting of pyrrolopyridine NH signals)?
- Methodological Answer : Signal splitting may indicate rotameric equilibria or impurities. Solutions include:
- Variable Temperature NMR : Heating to 60°C coalesces rotamer peaks into a singlet.
- 2D NMR (HSQC, HMBC) : Correlates NH protons with adjacent carbons to confirm connectivity.
- LC-MS Purity Check : Quantifies impurities (e.g., dehalogenated byproducts) .
Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
